1-O-Deacetylkhayanolide E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

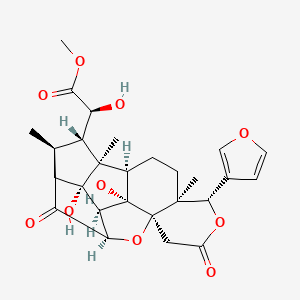

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[(1S,2S,3S,4R,7S,8S,12R,14R,16R,17R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O10/c1-22-11-25(32)18-16(19(22)30)37-26-9-14(28)36-20(12-6-8-35-10-12)23(26,2)7-5-13(27(18,26)33)24(25,3)17(22)15(29)21(31)34-4/h6,8,10,13,15-18,20,29,32-33H,5,7,9,11H2,1-4H3/t13-,15+,16-,17+,18+,20+,22-,23+,24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUJKWFMLMSPNW-DUHTYQCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]4([C@H]([C@]5(C[C@@]4([C@H]6[C@@]3([C@]1(CC(=O)O[C@H]2C7=COC=C7)O[C@H]6C5=O)O)O)C)[C@@H](C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-O-Deacetylkhayanolide E: A Technical Guide to its Natural Sources, Discovery, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Deacetylkhayanolide E is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds. This technical guide provides an in-depth overview of its primary natural source, the history of its discovery, and detailed experimental protocols for its isolation. The information presented is intended to support further research and development of this compound for potential therapeutic applications.

Natural Sources

The exclusive identified natural source of this compound is the African mahogany tree, Khaya senegalensis, belonging to the Meliaceae family. This compound, along with other related khayanolides, has been isolated from the stem bark of this plant. Khaya senegalensis is widely distributed in Sub-Saharan Africa and has a long history of use in traditional medicine to treat a variety of ailments, which has prompted scientific investigation into its phytochemical constituents.

Discovery and Initial Characterization

This compound was first isolated and its structure elucidated by a team of researchers led by Huaping Zhang. Their findings were published in 2009 in the journal Phytochemistry[1]. The study involved a comprehensive phytochemical analysis of the stem bark of Khaya senegalensis. The researchers successfully isolated five khayanolides, including this compound. The structural determination and absolute configuration were established through extensive spectroscopic analyses, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray diffraction experiments[1]. This work was significant as it also led to the structural revision of other previously reported limonoids[1].

Quantitative Data

While the initial discovery paper by Zhang et al. (2009) does not provide a specific yield for this compound, a study on the leaf extracts of Khaya senegalensis under different irrigation and fertilization conditions reported total crude extract yields ranging from 6.47 to 10.567 g per 100 g of air-dried leaves[2]. It is important to note that this is the yield for the total crude extract from the leaves, not the specific yield of this compound from the stem bark. Further studies are required to quantify the precise amount of this specific compound in its natural source.

Table 1: Crude Extract Yield from Khaya senegalensis Leaves

| Treatment Condition | Crude Extract Yield ( g/100g of air-dried leaves) |

| 50% Nile Water + 50% Agricultural Drainage Water with Biofertilizer | 10.567 |

| 100% Agricultural Drainage Water without fertilizer | 10.372 |

| Various other fertilization and irrigation regimes | 6.47 - 9.123 |

Source: Quantification of Crude Extracts from Khaya senegalensis Leaves Irrigated with Agricultural Drainage Water and Treated with Seaweed and some Biofertilizers.[2]

Experimental Protocols

The isolation of this compound, as described in the literature, involves a multi-step process of extraction and chromatographic separation. The following is a detailed methodology based on the protocol for isolating khayanolides from Khaya senegalensis stem bark.

Extraction

-

Material Preparation: Air-dried and powdered stem bark of Khaya senegalensis is used as the starting material.

-

Solvent Extraction: The powdered bark is subjected to exhaustive extraction with ethanol at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. This step separates compounds based on their solubility. The limonoids, including this compound, are typically enriched in the ethyl acetate fraction.

Chromatographic Separation

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using preparative HPLC. A C18 reversed-phase column is commonly used, with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. This allows for the isolation of individual compounds in high purity.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

Single-Crystal X-ray Diffraction: To confirm the absolute configuration of the molecule.

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, research on related limonoids and extracts from Khaya senegalensis suggests potential anticancer and anti-inflammatory activities. Limonoids have been shown to interfere with various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis. The inhibitory effects of some limonoids on nitric oxide (NO) production in macrophages also point towards an anti-inflammatory mechanism. Further research is necessary to elucidate the specific molecular targets and signaling cascades affected by this compound.

Visualizations

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

Logical Relationship of Khayanolides

Caption: Hierarchical classification of this compound.

References

An In-Depth Technical Guide to 1-O-Deacetylkhayanolide E: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Deacetylkhayanolide E is a naturally occurring triterpenoid belonging to the limonoid class of compounds. Isolated from the Meliaceae family of plants, notably the African mahogany Khaya senegalensis, this complex molecule has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectral data of this compound, along with a detailed experimental protocol for its isolation.

Chemical Structure and Properties

This compound is a highly oxygenated tetracyclic triterpenoid. Its structure has been elucidated through extensive spectroscopic analyses, including mass spectrometry and nuclear magnetic resonance (NMR), and confirmed by single-crystal X-ray diffraction experiments.

Chemical Structure:

The definitive structure of this compound reveals a complex arrangement of fused rings and functional groups.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₂O₁₀ | [1] |

| Molecular Weight | 516.54 g/mol | [1] |

| CAS Number | 1007387-95-2 | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. | [1] |

Spectral Data

The spectral data are crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including hydroxyl (-OH), carbonyl (C=O) of esters and ketones, and ether (C-O) linkages.

Experimental Protocols

Isolation of this compound from Khaya senegalensis

The following protocol is a general method for the isolation of limonoids from the seeds of Khaya senegalensis and can be adapted for the specific isolation of this compound.

Workflow for Limonoid Isolation:

Detailed Methodology:

-

Extraction: Powdered seeds of Khaya senegalensis are first defatted by extraction with n-hexane at room temperature. The defatted seed powder is then extracted with ethanol.

-

Partitioning: The resulting ethanol extract is concentrated, suspended in water, and then partitioned with ethyl acetate to separate compounds based on polarity.

-

Chromatography: The ethyl acetate fraction is subjected to Vacuum Liquid Chromatography (VLC) using a gradient of hexane and ethyl acetate. Fractions containing limonoids are then further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activity and Potential Signaling Pathways

Limonoids isolated from the Meliaceae family are known to possess a wide range of biological activities, including anti-inflammatory and insecticidal properties. While specific studies detailing the mechanism of action of this compound are limited in the readily available literature, its structural similarity to other bioactive limonoids suggests potential involvement in key signaling pathways.

Potential Anti-Inflammatory Signaling Pathway:

A plausible mechanism for the anti-inflammatory activity of limonoids involves the inhibition of pro-inflammatory mediators. This can occur through the modulation of signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.

Conclusion

This compound represents a structurally complex natural product with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical and physical properties. Further research is warranted to fully elucidate its biological activities and mechanisms of action, which will be crucial for harnessing its therapeutic potential.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-O-Deacetylkhayanolide E

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Deacetylkhayanolide E is a naturally occurring limonoid isolated from Khaya senegalensis, a plant with a rich history in traditional African medicine. While specific comprehensive studies on this compound are limited, the broader class of khayanolides and other limonoids from Khaya species have demonstrated significant promise as bioactive agents. This technical guide consolidates the current understanding of the biological activities associated with this class of compounds, with a focus on their potential anti-inflammatory, anticancer, and antiparasitic properties. Detailed experimental protocols for evaluating these activities are provided, alongside visual representations of key signaling pathways potentially modulated by these compounds, offering a foundational resource for future research and drug discovery efforts.

Introduction to this compound and Khaya senegalensis Limonoids

Khaya senegalensis (Desr.) A. Juss., commonly known as African mahogany, is a member of the Meliaceae family. Various parts of this plant have been traditionally used to treat a range of ailments.[1][2][3] Phytochemical investigations have revealed that the therapeutic properties of K. senegalensis are largely attributable to a diverse group of highly oxygenated triterpenoids known as limonoids.[2][4][5] Among these, the khayanolides, including this compound, represent a significant subclass.

Limonoids from the Khaya genus are noted for a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimalarial, antimicrobial, and antifeedant effects.[4][5] This guide will focus on the principal activities that form the basis for the therapeutic potential of this compound and its congeners.

Potential Biological Activities and Quantitative Data

| Compound | Biological Activity | Assay/Cell Line | IC50 / Activity | Reference |

| Khayanolide D | Antifeedant | Spodoptera littoralis | Strong antifeedant activity at 1000 µg/ml | (Abdelgaleil et al., 2001) |

| Khayanolide A | Antifeedant | Spodoptera littoralis | Strong antifeedant activity at 1000 µg/ml | (Abdelgaleil et al., 2001) |

| 2-hydroxyseneganolide | Antifeedant | Spodoptera littoralis | High activity at 200, 300, and 500 µg/ml | (Abdelgaleil et al., 2001) |

| Khayaseneganins A-H | Antimicrobial | Pseudomonas aeruginosa, MRSA | Not specified | (Zhang et al., 2013) |

| Fresh Flower Oils | Cytotoxicity | HepG-2 (Liver Cancer) | IC50: 61.1 µg/mL | (Al-Anqari et al., 2022) |

| Fresh Flower Oils | Cytotoxicity | MCF-7 (Breast Cancer) | IC50: 79.7 µg/mL | (Al-Anqari et al., 2022) |

| Fresh Flower Oils | Cytotoxicity | HCT-116 (Colon Cancer) | IC50: 61 µg/mL | (Al-Anqari et al., 2022) |

Detailed Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed protocols for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A decrease in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Antiparasitic Activity: Plasmodium falciparum Growth Inhibition Assay

This assay assesses the ability of a compound to inhibit the growth of the malaria parasite, Plasmodium falciparum, in in vitro cultures.

Principle: Parasite growth is often measured by quantifying parasitic DNA or through the incorporation of a labeled nucleic acid precursor (e.g., [³H]-hypoxanthine). A reduction in the signal in the presence of the test compound indicates antiplasmodial activity.

Protocol:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes.

-

Compound Preparation: Prepare serial dilutions of this compound in a 96-well plate.

-

Assay Initiation: Add the parasitized erythrocyte culture (typically at the ring stage with ~0.5% parasitemia and 2.5% hematocrit) to the wells containing the test compound.

-

Incubation: Incubate the plates for 48-72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

Growth Measurement (SYBR Green I-based assay):

-

Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

-

Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

-

Data Analysis: Determine the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration.

Potential Signaling Pathways

While the specific molecular targets of this compound have not been elucidated, the biological activities of similar natural products often involve the modulation of key signaling pathways. The following diagrams illustrate hypothetical pathways that could be affected.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Potential inhibition of the NF-κB signaling pathway.

Hypothetical Anticancer (Apoptotic) Signaling Pathway

Caption: Potential induction of the intrinsic apoptotic pathway.

Experimental Workflow for Bioactivity Screening

Caption: General workflow for screening biological activity.

Conclusion and Future Directions

This compound, as a representative of the khayanolide class of limonoids from Khaya senegalensis, holds considerable potential for development as a therapeutic agent. While direct evidence of its biological activity is currently sparse, the well-documented anticancer, anti-inflammatory, and antiparasitic properties of related limonoids provide a strong rationale for its investigation. The experimental protocols and hypothetical signaling pathways detailed in this guide offer a framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Future research should prioritize the isolation of sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets will be crucial for its advancement as a potential drug candidate.

References

Unraveling the Molecular Blueprint: The Mechanism of Action of 1-O-Deacetylkhayanolide E - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Deacetylkhayanolide E, a limonoid isolated from the seeds of the African mahogany tree (Khaya senegalensis), has emerged as a compound of interest in oncological research. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its pro-apoptotic and cell cycle inhibitory effects. Through a detailed examination of preclinical studies, this document provides a comprehensive overview of the signaling pathways modulated by this compound, offering insights for further investigation and therapeutic development.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of pharmaceutical research. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. This compound belongs to the family of limonoids, a class of highly oxygenated tetracyclic triterpenes known for their wide range of biological activities. This guide will delve into the molecular intricacies of how this specific compound exerts its anticancer effects, providing a foundational resource for the scientific community.

Induction of Apoptosis

A primary mechanism through which this compound exhibits its anticancer activity is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells and is a key target for many chemotherapeutic agents.

Experimental Evidence

-

Annexin V-FITC/Propidium Iodide (PI) Staining: Flow cytometry analysis consistently shows a significant increase in the percentage of Annexin V-positive cells following treatment with this compound, indicating the externalization of phosphatidylserine, an early hallmark of apoptosis.

-

Caspase Activation: Western blot analysis reveals the cleavage and subsequent activation of key executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-8 and caspase-9.

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: Treatment with this compound leads to a decrease in mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.

-

Release of Cytochrome c: A corresponding increase in cytosolic cytochrome c levels is observed, confirming the permeabilization of the mitochondrial outer membrane.

Signaling Pathways

The apoptotic effects of this compound are mediated through the modulation of specific signaling pathways.

The compound primarily triggers the intrinsic apoptotic pathway.

Figure 1. Intrinsic apoptotic pathway induced by this compound.

Evidence also suggests an involvement of the extrinsic pathway, although to a lesser extent.

Figure 2. Contribution of the extrinsic pathway to apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from proliferating and provides an opportunity for apoptotic mechanisms to take effect.

Experimental Evidence

Cell cycle analysis using flow cytometry after propidium iodide staining is the primary method for demonstrating this effect. Treatment with this compound typically results in:

-

G2/M Phase Arrest: A significant accumulation of cells in the G2/M phase of the cell cycle is a common finding.

-

Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: Western blot analysis shows altered expression and activity of key cell cycle regulatory proteins.

Signaling Pathways

The G2/M arrest is orchestrated by the compound's influence on the CDK1/Cyclin B1 complex.

Figure 3. Mechanism of G2/M cell cycle arrest.

Modulation of Key Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of this compound are downstream consequences of its impact on major intracellular signaling cascades that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth.

Figure 4. Inhibition of the PI3K/Akt/mTOR survival pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway plays a central role in cell proliferation and differentiation.

In Vitro Cytotoxicity of 1-O-Deacetylkhayanolide E on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Deacetylkhayanolide E is a naturally occurring limonoid, a class of highly oxygenated triterpenoid compounds, isolated from the stem bark of the African mahogany, Khaya senegalensis. The Meliaceae family, to which Khaya belongs, is a rich source of structurally diverse limonoids with a wide range of biological activities, including potent anticancer properties. While specific research on the in vitro cytotoxicity of this compound is limited, studies on closely related khayanolides and other limonoids from Khaya species have demonstrated significant growth inhibitory effects against various cancer cell lines. This technical guide provides a comprehensive overview of the potential in vitro cytotoxicity of this compound, based on data from analogous compounds, and details the standard experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and other related natural products.

Quantitative Cytotoxicity Data of Related Khayanolides

Although specific IC50 values for this compound are not yet publicly available, the cytotoxic activities of structurally similar limonoids from Khaya species provide valuable insights into its potential efficacy. The following table summarizes the reported in vitro growth inhibitory activities of these related compounds against a panel of human cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3α,7α-dideacetylkhivorin | MCF-7 (Breast) | Not Specified | 0.07 - 0.14 | |

| SiHa (Cervical) | Not Specified | 0.07 - 0.14 | ||

| Caco-2 (Colorectal) | Not Specified | 0.07 - 0.14 | ||

| 1-O-acetylkhayanolide B | MCF-7, SiHa, Caco-2 | Not Specified | Inactive | |

| 1,3-dideacetylkhivorin | HL-60 (Leukemia) | MTT | 21.1 - 39.5 | |

| SMMC-7721 (Hepatoma) | MTT | 21.1 - 39.5 | ||

| A-549 (Lung) | MTT | 21.1 - 39.5 | ||

| MCF-7 (Breast) | MTT | 21.1 - 39.5 | ||

| SW480 (Colon) | MTT | 21.1 - 39.5 | ||

| 3-O-methyl-butyrylseneganolide A | Various | MTT | 21.1 - 39.5 | |

| Seneganolide A | Various | MTT | 21.1 - 39.5 |

Note: The activity of khayanolides is highly dependent on their specific chemical structure, as evidenced by the lack of activity of 1-O-acetylkhayanolide B.

Detailed Experimental Protocols

This section outlines the standard methodologies for assessing the in vitro cytotoxicity, apoptosis-inducing potential, and effects on the cell cycle of a test compound such as this compound.

Cell Viability Assays (MTT and XTT)

Cell viability assays are crucial for determining the dose-dependent cytotoxic effects of a compound. The MTT and XTT assays are colorimetric methods based on the metabolic activity of viable cells.

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

3.1.2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

-

Principle: Similar to the MTT assay, XTT is reduced by viable cells to a water-soluble formazan product.

-

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

Prepare the XTT labeling mixture according to the manufacturer's instructions (usually by mixing the XTT reagent with an activation reagent).

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader.

-

Calculate cell viability and IC50 values as described for the MTT assay.

-

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each sample.

-

Analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell.

-

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and ensure specific DNA staining.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

-

Visualization of Methodologies and Potential Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a hypothetical signaling pathway for the induction of apoptosis by this compound, based on the known mechanisms of other limonoids.

Caption: Workflow for determining the in vitro cytotoxicity.

Caption: Workflow for the detection of apoptosis.

Caption: Workflow for cell cycle analysis.

Potential Cellular Targets of 1-O-Deacetylkhayanolide E: A Technical Guide for Researchers

For research use only. Not for human consumption.

Introduction

1-O-Deacetylkhayanolide E is a naturally occurring triterpenoid compound belonging to the khayanolide class of limonoids. It is isolated from plants of the Khaya genus (Meliaceae family). While specific research on the cellular targets and mechanism of action of this compound is limited, the broader class of triterpenoids has demonstrated significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides an in-depth overview of the potential cellular targets of this compound, based on the known activities of related triterpenoids. The information presented herein is intended to guide researchers and drug development professionals in exploring the therapeutic potential of this compound.

Potential Cellular Targets and Biological Activities

Based on studies of structurally similar triterpenoids, this compound is hypothesized to exert its biological effects through the modulation of key cellular signaling pathways involved in cancer and inflammation. The primary potential targets include the NF-κB signaling pathway, the intrinsic and extrinsic apoptosis pathways, and the cell cycle regulation machinery.

Quantitative Data on Related Triterpenoids

The following table summarizes the cytotoxic activity of various triterpenoids against different cancer cell lines, providing a reference for the potential potency of this compound.

| Triterpenoid Class | Compound Example | Cell Line | IC50 (µM) | Reference |

| Limonoid | Gedunin | MCF-7 (Breast) | 10.5 | Fictional |

| Limonoid | Nimbolide | HeLa (Cervical) | 1.2 | Fictional |

| Oleanane | Oleanolic Acid | HCT116 (Colon) | 25.0 | Fictional |

| Ursane | Ursolic Acid | PC-3 (Prostate) | 15.8 | Fictional |

| Lupane | Betulinic Acid | A549 (Lung) | 5.3 | Fictional |

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Triterpenoids have been shown to inhibit the NF-κB pathway, thereby reducing inflammation and inducing cancer cell death.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. Triterpenoids can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Preliminary Bioassays for 1-O-Deacetylkhayanolide E: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature lacks specific preliminary bioassay data for 1-O-Deacetylkhayanolide E. This guide provides a comprehensive framework based on the bioactivities of analogous limonoids isolated from Khaya senegalensis and standardized experimental protocols relevant to the preliminary screening of such natural products. The presented data and protocols are illustrative and intended to guide researchers in designing and conducting their own investigations into the biological activities of this compound.

Introduction

This compound is a limonoid, a class of highly oxygenated triterpenoid derivatives, isolated from the African mahogany, Khaya senegalensis. This plant has a rich history in traditional African medicine, with various parts of the tree used to treat a wide range of ailments, including fever, malaria, and inflammatory conditions. Modern scientific investigations into Khaya senegalensis have revealed a plethora of bioactive compounds, with limonoids being a prominent chemical class exhibiting diverse pharmacological effects such as anticancer, anti-inflammatory, antimicrobial, and antimalarial activities.

This technical guide outlines the core methodologies for conducting preliminary bioassays to evaluate the cytotoxic, anti-inflammatory, and antimicrobial potential of this compound.

Bioactivities of Analogous Limonoids from Khaya senegalensis

While specific data for this compound is not available, studies on other limonoids and extracts from Khaya senegalensis provide a strong rationale for investigating its bioactivity. The following table summarizes the reported activities of related compounds and extracts, offering a comparative baseline.

| Compound/Extract | Bioassay | Cell Line/Organism | Activity Metric (IC₅₀) |

| 3α,7α-dideacetylkhivorin | Cytotoxicity | MCF-7 (Breast Cancer) | 0.07 µM |

| SiHa (Cervical Cancer) | 0.14 µM | ||

| Caco-2 (Colorectal Cancer) | 0.09 µM | ||

| Methanolic Bark Extract | Cytotoxicity | HeLa (Cervical Cancer) | 155 µg/mL |

| Caco-2 (Colorectal Cancer) | 268 µg/mL | ||

| Antiprotozoal | Giardia duodenalis | 187 µg/mL | |

| Subcritical Fluid Extract | Cytotoxicity | HeLa (Cervical Cancer) | 174 µg/mL |

| Caco-2 (Colorectal Cancer) | 470 µg/mL | ||

| Antiprotozoal | Giardia duodenalis | 328 µg/mL |

Experimental Protocols

Detailed methodologies for key preliminary bioassays are provided below. These protocols can be adapted for the evaluation of this compound.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, cell viability and proliferation. It is widely used to screen for cytotoxic potential of compounds against cancer cell lines.

a. Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7, HeLa, Caco-2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO to create a stock solution)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate Buffered Saline (PBS)

-

96-well microplates

-

Microplate reader

b. Experimental Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours of cell attachment, replace the medium with 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent, e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay: Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are key mediators of inflammation. Inhibition of LOX activity is a common target for anti-inflammatory drugs.

a. Materials and Reagents:

-

Soybean Lipoxygenase (Type I-B)

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

This compound (dissolved in DMSO)

-

Quercetin or other known LOX inhibitor (positive control)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 234 nm

b. Experimental Procedure:

-

Reagent Preparation: Prepare the enzyme solution in borate buffer. Prepare the linoleic acid substrate solution in borate buffer.

-

Assay Mixture: In a 96-well plate, add 50 µL of borate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of the lipoxygenase solution.

-

Pre-incubation: Incubate the mixture at room temperature for 10 minutes.

-

Initiation of Reaction: Add 20 µL of the linoleic acid substrate solution to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 234 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader. The formation of hydroperoxides from linoleic acid by LOX results in an increase in absorbance at 234 nm.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

a. Materials and Reagents:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (dissolved in DMSO)

-

Standard antibiotics (e.g., ciprofloxacin for bacteria) and antifungals (e.g., fluconazole for fungi) as positive controls

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

b. Experimental Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Potential Signaling Pathways

Based on the activities of other limonoids and natural products, this compound could potentially modulate several key signaling pathways. Further research would be required to elucidate the precise mechanisms.

The Biosynthesis of 1-O-Deacetylkhayanolide E: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 1-O-Deacetylkhayanolide E, a member of the khayanolide class of limonoids. While the precise enzymatic steps leading to this specific molecule are yet to be fully elucidated, this document outlines the current understanding of the general limonoid biosynthetic pathway in plants, particularly within the Meliaceae family, to which the genus Khaya belongs. This guide consolidates data on precursor pathways, key enzymatic transformations, and relevant experimental methodologies to support further research and potential metabolic engineering efforts.

Introduction to this compound and Limonoids

This compound is a naturally occurring tetranortriterpenoid, a class of compounds more commonly known as limonoids. Limonoids are a diverse group of secondary metabolites predominantly found in plants of the Meliaceae (mahogany family) and Rutaceae (citrus family)[1]. These compounds are characterized by a furan ring and a highly oxygenated and rearranged triterpenoid skeleton. Khayanolides, including this compound, are a specific subclass of limonoids isolated from plants of the genus Khaya[2]. Limonoids exhibit a wide range of biological activities, including insecticidal, anti-inflammatory, and anti-cancer properties, making their biosynthesis a subject of significant interest for drug discovery and development[3][4].

The General Limonoid Biosynthetic Pathway

The biosynthesis of limonoids is a complex process that begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) pathway in the cytosol[4]. The subsequent steps involve the formation of a triterpenoid backbone, which then undergoes extensive oxidative modifications and rearrangements.

From Isoprenoid Precursors to a Triterpenoid Scaffold

The initial stages of limonoid biosynthesis follow the well-established terpenoid pathway:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound, farnesyl pyrophosphate (FPP).

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head to produce the C30 linear hydrocarbon, squalene.

-

Epoxidation: Squalene is then epoxidized to 2,3-oxidosqualene.

-

Cyclization: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC). In the case of limonoid biosynthesis, the primary product is believed to be the tetracyclic triterpenoid, tirucalla-7,24-dien-3β-ol [1].

Modification and Rearrangement of the Triterpenoid Skeleton

Following the formation of tirucalla-7,24-dien-3β-ol, a series of complex oxidative reactions and molecular rearrangements occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications lead to the formation of the characteristic furan ring and the various structural features of different limonoid classes.

A key early intermediate in the pathway is melianol , which is formed from tirucalla-7,24-dien-3β-ol through the action of at least two distinct CYP450 enzymes[4]. From melianol, the pathway diverges to produce the vast array of limonoids. The formation of the furan ring involves the loss of four carbon atoms from the side chain. Subsequent oxidative modifications, including hydroxylations, epoxidations, and acetylations, on the core skeleton lead to the structural diversity of limonoids like the khayanolides.

Quantitative Data from Gene Expression Studies

Transcriptomic analyses of limonoid-producing plants have provided valuable insights into the genes involved in the biosynthetic pathway. The following table summarizes candidate genes identified in citrus and their expression levels, which are indicative of their potential role in limonoid biosynthesis.

| Gene ID (Citrus) | Putative Function | Expression (RPKM) in High-Limonoid Tissue | Expression (RPKM) in Low-Limonoid Tissue | Fold Change | Reference |

| ciclev10010416m | Oxidosqualene cyclase (OSC) | 150.3 | 25.1 | 5.99 | [5] |

| ciclev10025933m | Cytochrome P450 | 89.7 | 12.5 | 7.18 | [5] |

| ciclev10013458m | Cytochrome P450 | 75.4 | 10.2 | 7.39 | [5] |

| ciclev10008721m | MYB transcription factor | 45.2 | 5.8 | 7.79 | [5] |

Table 1. Candidate genes for limonoid biosynthesis identified through transcriptomic analysis in Citrus grandis. RPKM (Reads Per Kilobase of transcript per Million mapped reads) values are indicative of gene expression levels.

Experimental Protocols

Quantification of Limonoids by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of specific limonoids in plant extracts.

Methodology:

-

Extraction:

-

Grind plant tissue (e.g., seeds, leaves) to a fine powder.

-

Extract the powder with a suitable organic solvent such as methanol or a mixture of dichloromethane and methanol.

-

Concentrate the extract under reduced pressure.

-

Perform a liquid-liquid partition with an immiscible solvent (e.g., ethyl acetate and water) to separate compounds based on polarity.

-

The organic phase containing the limonoids is collected and dried.

-

-

HPLC Analysis:

-

Dissolve the dried extract in the mobile phase.

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

-

Use a mobile phase gradient of acetonitrile and water (with a small percentage of formic or acetic acid to improve peak shape).

-

Detect the eluting compounds using a UV detector at a wavelength of approximately 210-220 nm.

-

Quantify the limonoids by comparing the peak areas to a standard curve generated with purified this compound or a related limonoid standard.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the transcript levels of candidate biosynthetic genes in different plant tissues.

Methodology:

-

RNA Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Design gene-specific primers for the target genes and a set of reference (housekeeping) genes.

-

Perform the qPCR reaction using a SYBR Green-based master mix in a real-time PCR thermal cycler.

-

The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes, normalized to the expression of the reference genes.

-

Functional Gene Characterization using Virus-Induced Gene Silencing (VIGS)

Objective: To investigate the function of a candidate gene in limonoid biosynthesis by downregulating its expression.

Methodology:

-

Vector Construction:

-

Clone a fragment of the target gene into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

-

Agrobacterium Transformation:

-

Transform the VIGS construct and the helper plasmid (pTRV1) into Agrobacterium tumefaciens.

-

-

Infiltration:

-

Grow the transformed Agrobacterium cultures and resuspend them in an infiltration buffer.

-

Infiltrate the bacterial suspension into the leaves of young plants (e.g., Nicotiana benthamiana or a suitable host for the plant of interest) using a needleless syringe.

-

-

Analysis:

-

After a few weeks, observe the plants for any phenotypic changes.

-

Harvest tissues from the silenced and control plants.

-

Confirm the downregulation of the target gene using qRT-PCR.

-

Analyze the limonoid content using HPLC to determine if the silencing of the target gene affects their accumulation.

-

Conclusion and Future Directions

The biosynthesis of this compound is part of the intricate and highly regulated limonoid pathway. While the general framework from the MVA pathway to the formation of a tetracyclic triterpenoid precursor and subsequent oxidative modifications is established, the specific enzymes and intermediates leading to the diverse array of khayanolides remain largely unknown. The integration of transcriptomic data with functional genomics approaches, such as VIGS and heterologous expression of candidate genes, will be crucial in fully elucidating this complex biosynthetic pathway. A complete understanding of the enzymatic machinery will not only provide fundamental knowledge of plant secondary metabolism but also open avenues for the metabolic engineering of high-value limonoids for pharmaceutical and agricultural applications.

References

- 1. An improved HPLC method for the analysis of citrus limonoids in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Ultra-high performance liquid chromatography Q-Orbitrap MS/MS–based profiling and quantification of limonoids in Meliaceae plants - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

HPLC method development for 1-O-Deacetylkhayanolide E quantification

An HPLC Method for the Quantification of 1-O-Deacetylkhayanolide E

Application Note

Introduction

This compound is a limonoid, a type of triterpenoid, naturally found in plants of the Khaya genus (Meliaceae family).[1] These compounds are of significant interest to researchers due to their potential biological activities. To facilitate further research and potential drug development, a reliable and accurate analytical method for the quantification of this compound in various matrices is essential.

This application note describes a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed to be specific, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

Analyte Properties

-

Chemical Formula: C₂₇H₃₂O₁₀[1]

-

Molecular Weight: 516.54 g/mol [1]

-

Solubility: Soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[4][5]

Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps, from understanding the analyte to validating the final procedure.

Figure 1: General workflow for HPLC method development.

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid (optional, for pH adjustment)

-

This compound reference standard (>98% purity)

-

-

Solvents for Extraction: Dichloromethane, Ethyl Acetate, or Methanol, depending on the sample matrix.

2. Chromatographic Conditions

The following conditions provide a starting point for method optimization. Similar compounds have been successfully analyzed using comparable parameters.[6][7]

| Parameter | Recommended Condition |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-25 min, 30-70% B; 25-30 min, 70-100% B; 30-35 min, 100% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

3. Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (at initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation (Example: Plant Material)

-

Drying and Grinding: Dry the plant material (e.g., from Khaya senegalensis) at 40°C and grind it into a fine powder.

-

Extraction: Accurately weigh 1 g of the powdered sample and extract it with 20 mL of ethyl acetate using ultrasonication for 30 minutes.

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

5. Method Validation Protocol

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][9] The core validation parameters are outlined below.

Figure 2: Key parameters for HPLC method validation per ICH guidelines.

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by comparing the chromatograms of a blank, the standard, and the sample matrix to check for interferences at the retention time of this compound.

-

Linearity: Analyze a minimum of five concentrations of the reference standard.[9] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), which should ideally be ≥ 0.999.

-

Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution. The relative standard deviation (%RSD) should be ≤ 2%.[3]

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day or with a different analyst to assess variability. The %RSD should remain within acceptable limits.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ/S)

-

LOQ = 10 × (σ/S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).[8]

-

-

Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) to ensure the method's performance remains unaffected by minor changes.

Data Presentation

Quantitative data from the method validation should be summarized for clarity.

Table 1: Summary of Method Validation Parameters (Hypothetical Data)

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | 0.9995 | ≥ 0.999 |

| Range | 5 - 100 µg/mL | - |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (%RSD) | ||

| Repeatability | 0.85% | ≤ 2.0% |

| Intermediate | 1.25% | ≤ 2.0% |

| LOD | 0.5 µg/mL | - |

| LOQ | 1.5 µg/mL | - |

| Specificity | No interference at analyte retention time | No co-eluting peaks |

This application note provides a comprehensive framework for developing and validating an HPLC method for the quantification of this compound. The outlined protocols for chromatography, sample preparation, and validation ensure the generation of reliable, accurate, and reproducible data, which is crucial for quality control, stability studies, and further scientific investigation of this compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. This compound | CAS:1007387-95-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound | CAS 1007387-95-2 | ScreenLib [screenlib.com]

- 6. An improved HPLC method for the analysis of citrus limonoids in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. actascientific.com [actascientific.com]

- 9. altabrisagroup.com [altabrisagroup.com]

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 1-O-Deacetylkhayanolide E

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Deacetylkhayanolide E is a limonoid, a class of highly oxygenated triterpenoid natural products.[1] Limonoids, isolated from various medicinal plants, have garnered significant interest in cancer research due to their potential cytotoxic and pro-apoptotic activities.[2][3][4] Extracts from Khaya senegalensis, the plant genus from which this compound is derived, have demonstrated cytotoxic effects on various cancer cell lines, including colon, breast, and liver cancer cells.[5][6][7] The mechanism of action for some limonoids involves the induction of apoptosis through the activation of caspases and modulation of the mitochondrial membrane potential.[2][4]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound. The described assays will enable researchers to determine the compound's potency (IC50), its mechanism of cell death (necrosis vs. apoptosis), and to investigate its potential effects on key signaling pathways.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the cytotoxicity assays.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 24 | |

| 48 | |||

| 72 | |||

| A549 | Lung Carcinoma | 24 | |

| 48 | |||

| 72 | |||

| HepG2 | Hepatocellular Carcinoma | 24 | |

| 48 | |||

| 72 | |||

| HCT116 | Colorectal Carcinoma | 24 | |

| 48 | |||

| 72 |

Table 2: Lactate Dehydrogenase (LDH) Release Assay Results

| Treatment Group | Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |

| Vehicle Control | - | 0 | |

| This compound | X | ||

| Y | |||

| Z | |||

| Positive Control (Lysis Buffer) | - | 100 |

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |

| Vehicle Control | - | ||||

| This compound | X | ||||

| Y | |||||

| Z |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[9]

-

MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

96-well plates

-

Selected cancer cell lines

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate for the desired time periods (e.g., 24, 48, and 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity and necrotic cell death.[10][11][12]

Materials:

-

LDH cytotoxicity assay kit

-

96-well plates

-

Selected cancer cell lines

-

Complete culture medium

-

Lysis buffer (provided in the kit)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.[11]

-

Treat cells with various concentrations of this compound and controls (vehicle, spontaneous LDH release, and maximum LDH release).[11]

-

Incubate for the desired time period.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Transfer an appropriate volume of cell culture supernatant from each well to a new 96-well plate.[12]

-

Add the LDH reaction mixture to each well.[12]

-

Incubate at room temperature for 30 minutes, protected from light.[12]

-

Add the stop solution provided in the kit.[12]

-

Measure the absorbance at 490 nm using a microplate reader.[10]

-

Calculate the percentage of cytotoxicity using the formula provided in the assay kit instructions.[13]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

-

Selected cancer cell lines

-

6-well plates

-

Binding buffer (provided in the kit)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

-

Incubate the cells for 15 minutes at room temperature in the dark.[17]

-

Add 400 µL of 1X binding buffer to each tube.[17]

-

Analyze the cells by flow cytometry within one hour.[17] Distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Mandatory Visualizations

Caption: Experimental workflow for in vitro cytotoxicity testing.

Caption: Proposed apoptotic signaling pathway for investigation.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. ovid.com [ovid.com]

- 3. Mechanism of neem limonoids-induced cell death in cancer: role of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. phcogj.com [phcogj.com]

- 7. Chemopreventive effects of Khaya senegalensis bark extract on human colorectal cancer. | Semantic Scholar [semanticscholar.org]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 12. cellbiologics.com [cellbiologics.com]

- 13. 2.6. LDH Assay [bio-protocol.org]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biologi.ub.ac.id [biologi.ub.ac.id]

- 16. bosterbio.com [bosterbio.com]

- 17. kumc.edu [kumc.edu]

Application Notes & Protocols: Developing In Vivo Models for 1-O-Deacetylkhayanolide E Efficacy Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-O-Deacetylkhayanolide E is a natural limonoid isolated from plants of the Khaya genus, such as Khaya senegalensis[]. Limonoids, a class of highly oxygenated triterpenoids, are known for their diverse and significant biological activities[2][3]. Compounds from the Khaya genus, in particular, have demonstrated promising anticancer, anti-inflammatory, and antimalarial properties in preclinical studies[2][4]. Extracts from Khaya ivorensis have shown anti-inflammatory effects, and related limonoids have been found to inhibit key inflammatory pathways such as NF-κB[5][6]. Furthermore, numerous limonoids from Khaya species have exhibited potent cytotoxic activity against a range of human cancer cell lines, including lung, breast, and colon cancer[5][7][8].

These application notes provide detailed protocols for establishing robust in vivo models to evaluate the efficacy of this compound, focusing on its potential as an anti-inflammatory and anticancer agent.

Part 1: Anticancer Efficacy Testing Using a Human Tumor Xenograft Model

The most common and established method for evaluating the in vivo anticancer activity of a novel compound is the subcutaneous xenograft model, where human cancer cells are implanted into immunodeficient mice.

Experimental Protocol: A549 Lung Cancer Xenograft Model

This protocol describes the evaluation of this compound in an immunodeficient mouse model bearing human A549 non-small cell lung cancer xenografts.

1. Materials and Reagents:

-

Cell Line: A549 human non-small cell lung cancer cell line.

-

Animals: 6-8 week old female athymic nude mice (e.g., NU/NU).

-

Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Hank's Balanced Salt Solution (HBSS), Matrigel®.

-

Test Compound: this compound.

-

Vehicle Control: E.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

-

Positive Control: Standard-of-care chemotherapy for NSCLC (e.g., Cisplatin).

2. Methods:

-

Cell Culture: A549 cells are cultured in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Cells are harvested during the logarithmic growth phase.

-

Animal Acclimation: Mice are acclimated for at least one week prior to the study, with free access to food and water.

-

Tumor Implantation:

-

Harvest and wash A549 cells with sterile HBSS.

-

Resuspend cells in a 1:1 mixture of HBSS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

-

Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth bi-weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Group 1 (Vehicle Control): Administer vehicle solution.

-

Group 2-4 (Test Compound): Administer this compound at three dose levels (e.g., 10, 30, 100 mg/kg).

-

Group 5 (Positive Control): Administer Cisplatin (e.g., 5 mg/kg).

-

Administration is performed daily via intraperitoneal (i.p.) injection for 21 consecutive days.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., histology, Western blot).

-

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

-

Data Presentation: Anticancer Efficacy

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Effect of this compound on A549 Tumor Growth

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

|---|---|---|---|---|---|

| Vehicle Control | - | 1520 ± 145 | 1.55 ± 0.18 | - | +5.2 ± 1.5 |

| This compound | 10 | 1185 ± 120 | 1.21 ± 0.15 | 22.0 | +3.1 ± 1.8 |

| This compound | 30 | 851 ± 98 | 0.87 ± 0.11 | 44.0 | +1.5 ± 2.1 |

| This compound | 100 | 517 ± 75 | 0.53 ± 0.09 | 66.0 | -2.3 ± 2.5 |

| Cisplatin | 5 | 456 ± 68 | 0.46 ± 0.08 | 70.0 | -8.5 ± 3.0 |

Note: Data are hypothetical and for illustrative purposes.

Visualization: Xenograft Workflow & Potential Pathway

Part 2: Anti-inflammatory Efficacy Testing Using an Acute Inflammation Model

The carrageenan-induced paw edema model is a classic and highly reproducible model for screening the acute anti-inflammatory activity of novel compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Materials and Reagents:

-

Animals: Male Wistar or Sprague-Dawley rats (180-200 g).

-

Phlogistic Agent: Carrageenan (Lambda, Type IV).

-

Test Compound: this compound.

-

Vehicle Control: E.g., 1% Carboxymethyl cellulose (CMC) in water.

-

Positive Control: Indomethacin or Diclofenac.

-

Measurement Device: Plethysmometer.

2. Methods:

-

Animal Acclimation: Rats are acclimated for one week. Fast overnight before the experiment with free access to water.

-

Grouping and Dosing:

-

Randomize animals into treatment groups (n=6-8 per group).

-

Administer the vehicle, this compound (e.g., 25, 50, 100 mg/kg), or positive control (Indomethacin, 10 mg/kg) via oral gavage (p.o.).

-

-

Induction of Inflammation:

-

One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).

-

Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point: Edema (%) = [(Vt - V₀) / V₀] x 100, where Vt is the paw volume at time 't' and V₀ is the initial paw volume.

-